(2-fluorophenyl)(6-hydroxy-2,2,4-trimethylquinolin-1(2H)-yl)methanone
Description
This compound features a methanone core bridging a 2-fluorophenyl group and a substituted quinoline moiety. The quinoline ring is modified with a 6-hydroxy group and three methyl groups at positions 2, 2, and 2. The hydroxy group enhances polarity and hydrogen-bonding capacity, while the methyl groups increase lipophilicity and steric bulk.
Properties
IUPAC Name |
(2-fluorophenyl)-(6-hydroxy-2,2,4-trimethylquinolin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2/c1-12-11-19(2,3)21(17-9-8-13(22)10-15(12)17)18(23)14-6-4-5-7-16(14)20/h4-11,22H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEGMXVAWOIBGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)O)C(=O)C3=CC=CC=C3F)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-fluorophenyl)(6-hydroxy-2,2,4-trimethylquinolin-1(2H)-yl)methanone has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H15FNO2
- Molecular Weight : 261.29 g/mol
- CAS Number : Not yet assigned in the literature.
The biological activity of this compound is primarily attributed to its antioxidant properties. Research indicates that it can modulate oxidative stress and inflammation pathways in various biological systems.
Key Findings:
- Antioxidant Activity : The compound has been shown to reduce oxidative stress markers, including 8-hydroxy-2-deoxyguanosine and 8-isoprostane levels in liver tissues exposed to acetaminophen-induced damage .
- Inflammation Modulation : It decreases the synthesis of pro-inflammatory cytokines and the NF-κB signaling pathway, which plays a crucial role in inflammatory responses .
- Apoptosis Inhibition : The compound inhibits caspase activities (caspase-3, -8, and -9), which are critical in the apoptotic process, thereby protecting cells from apoptosis induced by oxidative stress .
Biological Activity Overview
The following table summarizes the biological activities observed for this compound:
Case Study 1: Liver Protection
A study conducted on rats demonstrated that administration of this compound significantly improved liver function tests following acetaminophen overdose. The compound's ability to normalize glutathione levels and restore antioxidant enzyme function was particularly noteworthy .
Case Study 2: Inflammatory Response
In vitro studies using macrophage cell lines showed that treatment with this compound led to a marked reduction in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Structural Analogues with Fluorinated Aromatic Moieties
Pyrroloindole-Based Methanones ()
Compounds b16 , b17 , and b18 () feature fluorobenzyl-substituted pyrroloindole cores. For example:
- (3a,8-Bis(3-fluorobenzyl)-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indol-1(2H)-yl)(2-fluorophenyl)methanone (b18): This compound shares the 2-fluorophenyl group but differs in the heterocyclic core (pyrroloindole vs. quinoline). Its NMR data (δ 7.43–7.31 ppm for fluorophenyl protons) align with the target compound’s expected shifts, though the quinoline’s hydroxy group would introduce distinct downfield signals (~δ 5–6 ppm) .
Key Differences :
- Core Rigidity: Quinoline’s planar structure may enhance binding to flat enzymatic pockets compared to flexible pyrroloindoles.
- Substituent Effects : The hydroxy group in the target compound improves solubility, whereas pyrroloindole analogs rely on fluorobenzyl groups for lipophilicity.
Pyrrole Derivatives ()
- (1-(2-Fluorophenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone (Compound 15, ): This analog substitutes quinoline with a pyrrole ring and includes a trimethoxyphenyl group. The electron-rich methoxy groups enhance π-π interactions, while the fluorine on the phenyl ring directs electrophilic substitution. Its melting point (119–121°C) suggests higher crystallinity than the target compound, which likely exists as an oil or amorphous solid due to the hydroxy group .
Key Differences :
- Thermal Stability: Crystalline pyrrole derivatives (e.g., Compound 15) may exhibit better storage stability than hydroxy-containing quinolines.
Quinoline-Based Analogues ()
(4-Fluoranyl-3-Oxidanyl-Phenyl)-(6-Methylquinolin-2-yl)Methanone ()
This compound shares a fluorophenyl-quinoline scaffold but lacks the hydroxy and trimethyl substitutions. Its molecular formula (C17H12FNO2) is lighter than the target compound’s estimated formula (C17H16FNO2), reflecting the absence of methyl groups. The 6-methyl group in this analog may reduce steric hindrance compared to the target’s 2,2,4-trimethylquinoline .
Key Differences :
- Solubility : The hydroxy group in the target compound improves aqueous solubility, whereas the methylated analog in is more lipophilic.
6,7-Dimethoxy-Isoquinoline Derivative ()
This compound replaces quinoline with an isoquinoline core and includes dimethoxy and fluorophenyl groups. The target compound’s hydroxy group may confer stronger interactions with polar biological targets but could increase susceptibility to oxidative metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
